5-(Methoxymethyl)-2-nitrophenol
Description
5-(Methoxymethyl)-2-nitrophenol (C₈H₉NO₄, MW 183.16 g/mol) is a nitrophenol derivative featuring a nitro group (-NO₂) at position 2 and a methoxymethyl (-CH₂OCH₃) substituent at position 5 of the aromatic ring.
Properties
CAS No. |
824933-92-8 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-13-5-6-2-3-7(9(11)12)8(10)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
GXCQSXIZLXSDNE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations :
- The methoxymethyl group in the target compound introduces steric bulk and moderate polarity compared to smaller substituents like methyl or methoxy.
- Chloro substituents (electron-withdrawing) significantly lower pKa values compared to alkyl or alkoxy groups.
Physical Properties
Key Observations :
- Methoxymethyl and methoxy groups improve solubility in polar solvents compared to methyl or chloro substituents.
- Chloro derivatives exhibit the lowest solubility due to hydrophobicity.
Acidity (pKa)
Key Observations :
- Chloro substituents enhance acidity (lower pKa) due to electron withdrawal.
- Methoxymethyl and methoxy groups slightly reduce acidity compared to nitro-substituted phenols without additional substituents.
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